(1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
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Overview
Description
(1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride: is a chemical compound that features a thiophene ring and a triazole ring, both of which are heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The thiophene ring can be introduced through various synthetic routes, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: (1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Both the thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene or triazole derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.
Biology and Medicine: In medicinal chemistry, (1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride may serve as a scaffold for the development of new pharmaceuticals with potential antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In material science, thiophene derivatives are known for their applications in organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of (1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Triazole derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness: The combination of a thiophene ring and a triazole ring in (1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride provides a unique structural framework that can be exploited for various applications. This dual-ring system may offer enhanced biological activity or improved material properties compared to compounds with only one of these rings.
Properties
IUPAC Name |
(1-thiophen-2-yltriazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S.2ClH/c8-4-6-5-11(10-9-6)7-2-1-3-12-7;;/h1-3,5H,4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQASOFPNQOOALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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